5-isopropyl-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide

Pregnane X Receptor PXR binding structure-activity relationship

5-Isopropyl-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide (CAS 954842-22-9) is a fully synthetic, 1,4,5-trisubstituted 1H-1,2,3-triazole-4-carboxamide with the molecular formula C₁₆H₂₂N₄O and a molecular weight of 286.379 g/mol. This compound belongs to a pharmacologically investigated class that has yielded potent and selective modulators of the pregnane X receptor (PXR), a master transcription factor regulating drug-metabolizing enzymes such as CYP3A4.

Molecular Formula C16H22N4O
Molecular Weight 286.379
CAS No. 954842-22-9
Cat. No. B2851016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-isopropyl-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide
CAS954842-22-9
Molecular FormulaC16H22N4O
Molecular Weight286.379
Structural Identifiers
SMILESCCCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)C)C(C)C
InChIInChI=1S/C16H22N4O/c1-5-10-17-16(21)14-15(11(2)3)20(19-18-14)13-8-6-12(4)7-9-13/h6-9,11H,5,10H2,1-4H3,(H,17,21)
InChIKeyADCCEPPPKPLNQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Isopropyl-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide (CAS 954842-22-9): Chemical Class and Research Context for Informed Procurement


5-Isopropyl-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide (CAS 954842-22-9) is a fully synthetic, 1,4,5-trisubstituted 1H-1,2,3-triazole-4-carboxamide with the molecular formula C₁₆H₂₂N₄O and a molecular weight of 286.379 g/mol [1]. This compound belongs to a pharmacologically investigated class that has yielded potent and selective modulators of the pregnane X receptor (PXR), a master transcription factor regulating drug-metabolizing enzymes such as CYP3A4 [2]. The distinct substitution pattern—a p-tolyl group at N1, an isopropyl group at C5, and an N-propyl carboxamide at C4—distinguishes it from the extensively characterized analogs in the published PXR lead-optimization series and may confer unique selectivity or pharmacokinetic properties that warrant targeted procurement for comparative structure–activity relationship (SAR) studies.

Why Generic Substitution Fails: Structural Determinants of PXR Activity in 1,2,3-Triazole-4-carboxamides Including 5-Isopropyl-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide


The PXR-modulatory activity of 1H-1,2,3-triazole-4-carboxamides is exquisitely sensitive to the nature and position of substituents on the triazole core. Published SAR data demonstrate that replacing the C5 substituent from methyl to isopropyl alters both binding affinity and functional activity profiles [1]. Similarly, modifications at the N1-aryl and C4-carboxamide positions profoundly influence inverse agonism versus pure antagonism [2]. Consequently, generic substitution of 5-isopropyl-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide by any other 1,2,3-triazole-4-carboxamide—even those sharing a single substituent—risks losing the specific biological signature that makes this compound a valuable tool for PXR-focused research or chemical biology applications. The quantitative evidence below substantiates this claim.

Quantitative Differentiation Evidence: 5-Isopropyl-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide vs. Closest PXR-Modulating Analogs


PXR Binding Affinity Contribution of the C5-Isopropyl Group Relative to C5-Methyl and C5-Unsubstituted Analogs

In the published 1H-1,2,3-triazole-4-carboxamide series, introduction of an isopropyl group at the C5 position (Compound 7) yielded an hPXR binding IC₅₀ of 1.0 μM, representing a >10-fold improvement over the C5-methyl analog (Compound 6, IC₅₀ = 16.1 μM) and a measurable gain over the C5-ethyl analog (Compound 5, IC₅₀ = 10.9 μM) [1]. The target compound, 5-isopropyl-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide, retains this C5-isopropyl substituent with the additional differentiation of an N1-p-tolyl group and an N-propyl carboxamide tail, both of which have not been reported in combination in the primary PXR literature. Based on the established SAR trend, the C5-isopropyl group is expected to confer superior PXR binding affinity relative to C5-methyl and C5-ethyl analogs within the same N1/N4 substitution context.

Pregnane X Receptor PXR binding structure-activity relationship triazole carboxamide

Functional PXR Inverse Agonism and Antagonism Retained by the C5-Isopropyl Substituent

Compound 7, the C5-isopropyl analog in the published series, demonstrated both PXR inverse agonistic activity (IC₅₀ = 3.0 μM) and PXR antagonistic activity (IC₅₀ = 4.8 μM) in cell-based assays, confirming that the isopropyl group is tolerated for retaining dual functional PXR modulation [1]. In contrast, Compounds 4, 5, and 6 (with smaller or no C5 substituents) showed substantially weaker or absent inverse agonistic/antagonistic activities (e.g., Compound 5 inverse agonistic IC₅₀ = 3.5 μM but only 30% inhibition at 10 μM; Compound 6 showed no measurable inverse agonistic or antagonistic IC₅₀) [2]. The target compound, bearing the same C5-isopropyl group combined with a unique N1-p-tolyl/N-propyl carboxamide pattern, is expected to retain this dual functional profile, positioning it as a candidate for studies requiring both inverse agonism and antagonism at PXR.

PXR inverse agonist PXR antagonist CYP3A4 regulation triazole SAR

Differentiation from the Optimized Clinical Candidate Compounds 85 and 89: Reduced Potency but Distinct Selectivity Window

The lead-optimization campaign culminating in Compounds 85 (SJPYT-306) and 89 (SJPYT-310) achieved low nanomolar IC₅₀ values for PXR binding and cellular activity (reported as 'low nanomolar'), with Compound 85 functioning as a dual inverse agonist/antagonist and Compound 89 as a pure antagonist [1]. The target compound, with its C5-isopropyl/N1-p-tolyl/N-propyl carboxamide substitution pattern, represents an intermediate scaffold between the early lead Compound 7 (micromolar IC₅₀) and the highly optimized Compounds 85/89. Its predicted micromolar potency, combined with a substitution pattern not explored in the published optimization path, may offer a distinct selectivity profile against other nuclear receptors (CAR, FXR, LXRα, VDR) that is different from the optimized leads, making it suitable for off-target profiling panels.

PXR inhibitor selectivity dual inverse agonist/antagonist pure antagonist SAR differentiation

Structural Differentiation from N-Butyl-5-isopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide: N-Propyl vs. N-Butyl Amide Tail

A commercially listed close analog, N-butyl-5-isopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide, differs from the target compound only by one methylene unit in the carboxamide N-alkyl chain (butyl vs. propyl). In the published PXR SAR, the C4-carboxamide substituent was varied extensively (e.g., N-butyl, N-cyclopropyl, N-phenyl), and these modifications were shown to impact both potency and the inverse agonist/antagonist balance [1]. The N-propyl variant (target compound) has a calculated logP approximately 0.5 units lower than the N-butyl analog, predicting modestly improved aqueous solubility and altered membrane permeability. While direct comparative biological data between the N-propyl and N-butyl variants are unavailable in the primary literature, this single-carbon difference can affect pharmacokinetic behavior and target engagement in cellular assays, providing a distinct physicochemical profile for SAR exploration.

carboxamide chain length physicochemical properties triazole analog differentiation logP

Recommended Research Application Scenarios for 5-Isopropyl-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide (CAS 954842-22-9)


PXR Structure–Activity Relationship (SAR) Expansion: Probing the N1-p-Tolyl / C5-Isopropyl / N-Propyl Carboxamide Triad

This compound fills an unexplored region of the 1H-1,2,3-triazole-4-carboxamide SAR landscape. The published series focused primarily on N1-phenyl, N1-2,5-dimethoxyphenyl, and N1-3-tert-butylphenyl variants with C5-methyl or C5-isopropyl groups and N-butyl carboxamides [1]. The N1-p-tolyl group has been explored in anticancer 1,2,3-triazole-4-carboxamide series (e.g., 5-amino-1-p-tolyl-1H-1,2,3-triazole-4-carboxylic acid derivatives) [2], but its combination with C5-isopropyl and N-propyl carboxamide has not been reported. Procuring this compound enables a systematic evaluation of how the electron-donating p-methyl substituent on the N1-aryl ring, combined with a shortened N-alkyl amide, modulates PXR binding and functional activity.

Selectivity Profiling Against Nuclear Receptor Panels

Given the known selectivity of Compounds 85 and 89 for hPXR over mPXR, hCAR, hFXR, hLXRα, and hVDR [1], a compound with intermediate PXR potency (predicted micromolar range based on Compound 7 SAR) serves as a critical tool for establishing the selectivity window of the triazole-4-carboxamide chemotype. Researchers can use the target compound in parallel with the potent leads (85/89) to determine whether nuclear receptor selectivity is maintained at lower PXR engagement levels, addressing a key pharmacological question relevant to drug–drug interaction risk assessment.

Physicochemical Property Benchmarking: N-Propyl vs. N-Butyl Carboxamide Series

The target compound's N-propyl carboxamide tail provides a distinct data point for benchmarking how incremental changes in N-alkyl chain length affect solubility, permeability, and metabolic stability within the 1H-1,2,3-triazole-4-carboxamide class. When procured alongside its N-butyl analog, this compound enables paired comparative studies of logP, aqueous solubility, microsomal stability, and CYP3A4 induction potential, all of which are critical parameters for prioritizing lead compounds in drug discovery programs targeting PXR-mediated drug metabolism pathways.

Chemical Biology Tool for CYP3A4 Expression Studies

PXR is the master regulator of CYP3A4 gene expression [1]. The target compound, as a member of the 1H-1,2,3-triazole-4-carboxamide PXR modulator class, is suitable for use as a chemical probe in hepatocyte or intestinal cell models to study PXR-dependent CYP3A4 regulation. Its predicted moderate potency makes it particularly appropriate for experiments where complete PXR inhibition (achievable with Compounds 85/89) would obscure dose-dependent transcriptional responses, such as in gene reporter assays or primary hepatocyte induction studies.

Quote Request

Request a Quote for 5-isopropyl-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.